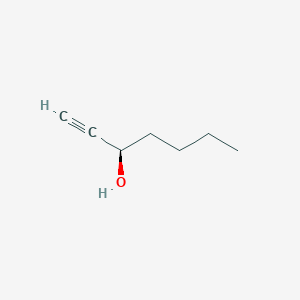

1-Heptyn-3-ol, (3R)-

Description

Significance of Chirality in Advanced Organic Synthesis

Chirality is a fundamental concept in organic chemistry, profoundly influencing the physical, chemical, and biological properties of molecules. numberanalytics.com In advanced organic synthesis, the ability to control the three-dimensional arrangement of atoms is crucial. hilarispublisher.com This is because in many biological systems, such as the interaction between a drug and its receptor, only one enantiomer (one of the mirror-image forms) will elicit the desired effect, while the other may be inactive or even detrimental. hilarispublisher.comyoutube.com The synthesis of single-enantiomer compounds is therefore a primary goal in fields like pharmaceuticals and agrochemicals. numberanalytics.comhilarispublisher.com Chiral molecules serve as key intermediates and starting materials in the construction of complex, stereochemically-defined target molecules. libretexts.org

Overview of Alkynol Chemistry in Contemporary Research

Alkynols are a versatile class of organic compounds characterized by the presence of both an alkyne and an alcohol functional group. cymitquimica.com The carbon-carbon triple bond of the alkyne provides a rich platform for a variety of chemical transformations, including addition reactions, cycloadditions, and coupling reactions. nih.govsolubilityofthings.com The hydroxyl group can be involved in reactions such as oxidation and esterification. solubilityofthings.comijrpr.com

Contemporary research in alkynol chemistry often focuses on developing new synthetic methods and applications. ijrpr.com This includes the use of alkynes in multicomponent reactions to build complex molecular scaffolds and the development of catalytic systems for novel transformations. nih.govacs.org The "alkyne zipper" reaction, which involves the isomerization of an internal alkyne to a terminal alkyne, is a significant transformation in the synthesis of optically pure alcohols. researchgate.net

The Unique Position of (3R)-1-Heptyn-3-ol within the Chiral Alkynol Class

(3R)-1-Heptyn-3-ol, with the chemical formula C7H12O, holds a specific and valuable position within the family of chiral alkynols. chembk.com Its structure, featuring a terminal alkyne and a hydroxyl group at the third carbon, which is a chiral center, makes it a useful building block in organic synthesis. The (3R) designation specifies the absolute configuration at this chiral center. vulcanchem.com This particular enantiomer is a valuable tool for chemists to introduce a specific stereochemistry into a target molecule. Its utility is demonstrated in its application as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds. chemicalbook.comlookchem.com

The reactivity of (3R)-1-Heptyn-3-ol is dictated by its two functional groups. The terminal alkyne can participate in reactions like the Sonogashira coupling, while the secondary alcohol can undergo oxidation or be used to direct the stereochemical outcome of subsequent reactions. vulcanchem.com This dual functionality, combined with its defined stereochemistry, allows for the creation of complex and stereochemically rich molecules from a relatively simple starting material.

Physicochemical Properties of 1-Heptyn-3-ol (B1630533)

| Property | Value |

| Molecular Formula | C7H12O |

| Molar Mass | 112.17 g/mol |

| Boiling Point | 161-163 °C |

| Density | 0.850 g/mL at 25 °C |

| Refractive Index | 1.440 (at 20 °C) |

| Flash Point | 138 °F (59 °C) |

| Water Solubility | Slightly soluble |

| pKa (Predicted) | 13.28 ± 0.20 |

| Appearance | Colorless to light orange/yellow liquid |

Table compiled from data in sources: chembk.comvulcanchem.comchemicalbook.comcymitquimica.com

Research Findings on (3R)-1-Heptyn-3-ol

(3R)-1-Heptyn-3-ol has been utilized in various synthetic applications, highlighting its importance as a chiral building block. For instance, it has been employed in the chemoenzymatic total synthesis of paecilocin A and 3-butyl-7-hydroxyphthalide. lookchem.com Furthermore, its use has been documented in the synthesis of chiral allyl carbamates through a process that merges photoredox and nickel catalysis. lookchem.com These examples underscore the utility of (3R)-1-Heptyn-3-ol in constructing complex molecules with specific stereochemical requirements.

Structure

2D Structure

3D Structure

Properties

CAS No. |

51703-65-2 |

|---|---|

Molecular Formula |

C7H12O |

Molecular Weight |

112.17 g/mol |

IUPAC Name |

(3R)-hept-1-yn-3-ol |

InChI |

InChI=1S/C7H12O/c1-3-5-6-7(8)4-2/h2,7-8H,3,5-6H2,1H3/t7-/m0/s1 |

InChI Key |

SHSFXAVQBIEYMK-ZETCQYMHSA-N |

Isomeric SMILES |

CCCC[C@H](C#C)O |

Canonical SMILES |

CCCCC(C#C)O |

Origin of Product |

United States |

Synthetic Methodologies for 3r 1 Heptyn 3 Ol

Historical Development of Alkynol Synthesis

The synthesis of alkynols, or α-alkynyl alcohols, dates back to the late 19th century. In 1899, chemist John Ulric Nef reported the addition of a terminal alkyne to a carbonyl group, a reaction that now often bears his name in this context. wikipedia.org This fundamental transformation involves the deprotonation of a terminal alkyne to form a metal acetylide, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. wikipedia.org The reaction results in the formation of an α-alkynyl alcohol. wikipedia.org

Early methods often utilized strong bases like elemental sodium or alkali metal amides to generate the acetylide. wikipedia.org A significant advancement came with the work of Walter Reppe, who developed catalytic methods for ethynylation using acetylene (B1199291) with alkali metal and copper(I) acetylides, particularly for industrial-scale production of compounds like propargyl alcohol. wikipedia.org The Favorskii reaction also provided a pathway to α-alkynyl alcohols. wikipedia.org

These early methods, while effective in constructing the alkynol framework, did not address the challenge of stereoselectivity. When an unsymmetrical ketone or an aldehyde is used as the substrate, the reaction creates a new stereocenter, resulting in a racemic mixture of the two enantiomeric alcohols. wikipedia.org The quest for enantiomerically pure alkynols spurred the development of the stereoselective strategies discussed in the following sections.

Stereoselective Synthesis Strategies for (3R)-1-Heptyn-3-ol

Achieving high enantiomeric purity in the synthesis of (3R)-1-Heptyn-3-ol requires strategies that can effectively control the three-dimensional arrangement of atoms around the newly formed stereocenter. The primary approaches to achieve this are through asymmetric catalysis, the use of chiral auxiliaries, and leveraging the chiral pool.

Asymmetric Catalysis Approaches

Asymmetric catalysis is a powerful tool for the synthesis of chiral compounds, offering the potential for high enantioselectivity with only a small amount of a chiral catalyst. These methods often involve the transfer of chirality from a catalyst to the substrate in the transition state of the reaction.

Ligand-controlled enantioselective processes are a cornerstone of asymmetric catalysis. In this approach, a chiral ligand coordinates to a metal center, creating a chiral catalytic complex that can differentiate between the two enantiotopic faces of a prochiral substrate. For the synthesis of chiral propargylic alcohols like (3R)-1-Heptyn-3-ol, this typically involves the asymmetric addition of an alkyne to an aldehyde or the asymmetric reduction of a prochiral ynone.

Several methods for the catalytic asymmetric addition of alkynes to aldehydes have been developed to prepare chiral propargylic alcohols. nih.gov These reactions often employ a metal catalyst, such as zinc, in conjunction with a chiral ligand. nih.gov The enantiomeric purity of the resulting propargylic alcohols is maintained in subsequent reactions, such as the Pauson-Khand reaction. nih.gov

Another significant approach is the asymmetric reduction of a prochiral ketone, 1-heptyn-3-one. This can be achieved using chiral catalysts, such as Ru-BINAP complexes. vulcanchem.com Biocatalytic methods, employing enzymes like alcohol dehydrogenases (ADHs), also offer a highly enantioselective route for the reduction of ketones to secondary alcohols. vulcanchem.com

| Method | Catalyst/Reagent | Substrate | Product | Enantiomeric Excess (ee) |

| Asymmetric Alkyne Addition | Zinc-based catalyst with chiral ligand | Aldehyde and Alkyne | Chiral Propargylic Alcohol | High |

| Asymmetric Ketone Reduction | Ru-BINAP complex | 1-Heptyn-3-one | (3R)-1-Heptyn-3-ol | High |

| Biocatalytic Reduction | Alcohol Dehydrogenase (ADH) | 1-Heptyn-3-one | (3R)-1-Heptyn-3-ol | High |

Transition metal catalysis offers a broad spectrum of reactions for asymmetric synthesis. Palladium catalysis, in particular, has been extensively studied for its versatility in forming carbon-carbon and carbon-heteroatom bonds.

While direct Pd(II)-catalyzed coupling-cyclization reactions are more commonly applied to the synthesis of cyclic structures like butenolides and isoquinolines, the principles of palladium-catalyzed asymmetric transformations are relevant. nih.govcapes.gov.br For instance, Pd(0)-catalyzed dynamic kinetic asymmetric alkynylation of racemic heterobiaryl sulfonates has been used to synthesize axially chiral heterobiaryl alkynes with excellent yields and enantioselectivities. rsc.org This demonstrates the potential of palladium catalysis in controlling stereochemistry in alkyne-related reactions.

More directly applicable to the synthesis of chiral alcohols is the palladium-catalyzed oxidative coupling and cyclization of 2-aminobenzyl alcohol with ketones to form quinolines. lookchemmall.com Although this reaction produces a different class of compounds, it highlights the ability of palladium catalysts to mediate complex transformations involving alcohols.

| Reaction | Catalyst | Reactants | Product | Key Feature |

| Coupling-Cyclization | Pd(II) | 2,3-Allenoic acids and Allylic halides | β-Allylic butenolides | Synthesis of optically active butenolides. nih.gov |

| Cyclization/Olefination | Pd(II) | 2-(1-Alkynyl)arylaldimines and Alkenes | 4-(1-Alkenyl)isoquinolines | Formation of various isoquinoline (B145761) derivatives. capes.gov.br |

| Dynamic Kinetic Asymmetric Alkynylation | Pd(0) with (S)-QUINAP | Racemic heterobiaryl sulfonates and Alkynes | Axially chiral heterobiaryl alkynes | High yields and enantioselectivities. rsc.org |

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

For the synthesis of (3R)-1-Heptyn-3-ol, a chiral auxiliary could be attached to a precursor molecule to control the stereoselective addition of a nucleophile or the reduction of a carbonyl group. For example, pseudoephedrine can be used as a chiral auxiliary by forming an amide with a carboxylic acid. wikipedia.org Deprotonation of the α-carbon followed by reaction with an electrophile proceeds with high diastereoselectivity, directed by the stereocenters of the pseudoephedrine auxiliary. wikipedia.org

Another widely used class of chiral auxiliaries is the Evans oxazolidinones. harvard.edu These are typically acylated, and the resulting imide undergoes highly diastereoselective enolate formation and subsequent alkylation or aldol (B89426) reactions. harvard.eduresearchgate.net The stereoselectivity is controlled by the chiral environment created by the oxazolidinone auxiliary. harvard.eduresearchgate.net After the key bond-forming step, the auxiliary can be cleaved to reveal the chiral product. harvard.eduresearchgate.net

| Chiral Auxiliary | Typical Reaction | Key Feature |

| Pseudoephedrine | Alkylation of enolates | The methyl group directs the configuration of the addition product. wikipedia.org |

| Evans Oxazolidinones | Alkylation, Aldol reactions | Forms Z-enolates selectively, leading to high diastereoselectivity. harvard.eduresearchgate.net |

| Camphorsultam | Michael addition, Aldol reactions | Provides significant stereochemical induction. wikipedia.org |

Chiral Pool Synthesis Utilizing Precursors to (3R)-1-Heptyn-3-ol

Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products as starting materials. numberanalytics.com These natural compounds, such as amino acids, sugars, and terpenes, serve as chiral building blocks, providing a cost-effective and efficient route to complex chiral molecules. numberanalytics.com

For the synthesis of (3R)-1-Heptyn-3-ol, a suitable chiral precursor from the chiral pool would possess a stereocenter with the desired (R)-configuration, which can then be elaborated into the target molecule. For example, certain carbohydrates or hydroxy acids could serve as starting points. numberanalytics.com The synthesis would involve a series of chemical transformations to convert the functional groups of the natural product into the alkyne and alcohol moieties of (3R)-1-Heptyn-3-ol, while preserving the original stereochemistry.

While specific examples of the synthesis of (3R)-1-Heptyn-3-ol directly from the chiral pool are not extensively detailed in the provided search results, the general principle of using natural products as chiral starting materials is a fundamental and widely applied strategy in asymmetric synthesis. numberanalytics.comuvic.ca

Chemoenzymatic Synthesis of (3R)-1-Heptyn-3-ol and Related Chiral Alkynols

Chemoenzymatic approaches combine the selectivity of enzymatic catalysts with the efficiency of chemical reactions to produce enantiomerically pure compounds. These methods are often favored for their mild reaction conditions and high stereoselectivity.

Lipases are widely employed enzymes in organic synthesis for the resolution of racemic mixtures of alcohols. researchgate.net The principle of kinetic resolution lies in the differential rate of reaction of the two enantiomers of a racemic substrate with an acylating agent in the presence of a lipase (B570770). This results in the formation of an ester from one enantiomer, leaving the other unreacted. researchgate.netvulcanchem.com

Candida antarctica lipase B (CAL-B) is a particularly effective biocatalyst for the kinetic resolution of racemic 1-heptyn-3-ol (B1630533) through transesterification. vulcanchem.com In this process, the lipase selectively acylates one enantiomer, allowing for the separation of the unreacted enantiomer. Lipases from Pseudomonas species and Candida rugosa have also demonstrated efficacy in the lipase-catalyzed acylation of similar propargyl alcohols, yielding the (S)-antipode as an ester with high enantiomeric excess (86-96% ee).

The efficiency of lipase-catalyzed kinetic resolution can be influenced by several factors, including the choice of lipase, solvent, and acylating agent. For instance, in the resolution of various secondary aliphatic alcohols, Novozym 435 (an immobilized form of CAL-B) has shown excellent enantioselectivity when using vinyl acetate (B1210297) as the acylating agent in a non-polar solvent like hexane. researchgate.net This method has successfully produced enantiopure alcohols and acetates with over 99% enantiomeric excess (ee) and good yields. researchgate.net

Similarly, the kinetic resolution of related alkynols, such as 1-octyn-3-ol, has been achieved through esterification with decanoic acid using Chromobacterium viscosum (CV) lipase immobilized in gelatin-containing microemulsion-based organogels. nih.gov Interestingly, the enantioselectivity of CV lipase was found to be sensitive to the presence of unsaturation in the substrate. nih.gov

Asymmetric hydrolysis, the reverse reaction of esterification, can also be employed for kinetic resolution. In this approach, a racemic ester is selectively hydrolyzed by a lipase to produce an enantiomerically enriched alcohol and the unreacted ester. Different fungal lipases have been utilized for the enantioselective hydrolysis of acetic acid esters of racemic alcohols. researchgate.net

Table 1: Examples of Lipase-Mediated Kinetic Resolution of Secondary Alcohols

| Racemic Substrate | Lipase | Acylating Agent/Reaction | Solvent | Product(s) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| (±)-1-Heptyn-3-ol | Candida antarctica lipase B (CAL-B) | Transesterification | Not specified | (R)-1-Heptyn-3-ol & (S)-ester | High | vulcanchem.com |

| (±)-Aliphatic secondary alcohols | Novozym 435 (CAL-B) | Vinyl acetate | Hexane | Enantiopure alcohols and acetates | >99% | researchgate.net |

| (±)-1-Octyn-3-ol | Chromobacterium viscosum (CV) lipase | Decanoic acid | Microemulsion-based organogel | (S)-ester | 38% (at -15°C) | nih.gov |

| Racemic (R,S)-4-methyl-1-heptyn-4-en-3-ol | Pseudomonas lipase | Vinyl acetate | n-Hexane | (S)-alcohol and (R)-acetate | 99% (S)-alcohol | researchgate.net |

Deracemization processes aim to convert a racemic mixture entirely into a single, desired enantiomer, thus overcoming the 50% theoretical yield limit of kinetic resolution. These processes often involve a combination of enantioselective oxidation and stereoselective reduction steps. core.ac.uk

One common strategy involves the non-selective oxidation of the racemic alcohol to a prochiral ketone, followed by an enantioselective enzymatic reduction to yield the desired chiral alcohol. core.ac.uk Alcohol dehydrogenases (ADHs) are key enzymes in this approach, catalyzing the reversible oxidation of alcohols to ketones. researchgate.net By controlling the reaction conditions and utilizing engineered enzymes, it is possible to drive the reaction towards the formation of a single enantiomer. researchgate.netprimescholars.com

For instance, a deracemization method for secondary alcohols has been developed using a single mutant of secondary alcohol dehydrogenase from Thermoanaerobacter ethanolicus (TeSADH). primescholars.com This process involves two steps in one pot: a non-stereoselective oxidation of the racemic alcohol to the ketone, followed by a stereoselective reduction of the ketone to the desired alcohol, achieving over 99% ee and >99% recovery. primescholars.com The direction of the reaction is controlled by the amounts of co-substrates, such as acetone (B3395972) and 2-propanol. primescholars.com

Another approach combines chemical oxidation with enzymatic reduction. core.ac.uk A system using 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO) and iodine can be used for the effective oxidation of racemic secondary alcohols to their corresponding ketones. core.ac.uk Following the oxidation, the intermediate ketone is reduced stereoselectively in the same vessel using either a Prelog or anti-Prelog selective enzyme, leading to the enantiopure alcohol with excellent yield. core.ac.uk

Plant cells have also been explored for deracemization. Immobilized cells of Gardenia jasminoides have been used for the stereoselective oxidation of the (S)-enantiomers of secondary alcohols. nih.gov Subsequently, the resulting ketone is reduced in the same vessel using a chemical reducing agent like sodium borohydride (B1222165) (NaBH₄), yielding the (R)-alcohols in high optical purity (71-96% ee) and good yields (82-90%). nih.gov

Table 2: Enzymatic Deracemization Strategies for Secondary Alcohols

| Strategy | Key Enzymes/Reagents | Process Description | Outcome | Reference |

|---|---|---|---|---|

| Single-Enzyme Two-Step | Mutant of Thermoanaerobacter ethanolicus secondary alcohol dehydrogenase (TeSADH) | Non-stereoselective oxidation to ketone, followed by stereoselective reduction. | >99% ee, >99% recovery | researchgate.netprimescholars.com |

| Chemoenzymatic Sequential | TEMPO/Iodine, Alcohol Dehydrogenase | Chemical oxidation to ketone, followed by enzymatic bioreduction. | Excellent conversions and enantiomeric excess | core.ac.uk |

| Plant Cell-Mediated | Gardenia jasminoides cells, NaBH₄ | Stereoselective oxidation of (S)-enantiomer by plant cells, followed by chemical reduction of the ketone. | 82-90% yield, 71-96% ee for (R)-alcohols | nih.gov |

| Enantioconvergent Hydrolysis | Stereocomplementary sulfatases | One-pot deracemization of sec-alcohols via enantioconvergent enzymatic hydrolysis of alkyl sulfates. | Not specified | lookchem.com |

Novel Synthetic Routes and Method Development

Research into new synthetic methods for chiral propargyl alcohols like (3R)-1-Heptyn-3-ol is ongoing, with a focus on efficiency, stereoselectivity, and the use of novel catalytic systems.

One area of development is the catalytic asymmetric reduction of prochiral ketones. For example, 1-heptyn-3-one can be reduced to 1-heptyn-3-ol using chiral catalysts. Ruthenium-BINAP complexes and alcohol dehydrogenases (ADHs) are examples of catalysts used for the enantioselective reduction of ketones to secondary alcohols. vulcanchem.com

Another approach involves the asymmetric addition of alkynes to aldehydes. The reduction of 1-trimethylsilyl-1-heptyn-3-one with Alpine borane (B79455) has been shown to produce the corresponding propargylic alcohol with 85% ee.

Recent innovations also include the development of chemoenzymatic total synthesis pathways for complex natural products, which may utilize chiral alkynols as intermediates. lookchem.com Furthermore, new chemoenzymatic approaches, such as a recent synthesis of (1R,3R)-3-hydroxycyclopentanemethanol, highlight the power of combining enzymatic steps with chemical transformations to create valuable chiral intermediates. researchgate.net

The development of novel catalytic systems, such as rhodium(I)-catalyzed crossed alkyne cyclotrimerization, also presents new avenues for the synthesis of complex molecules derived from chiral alkynols. lookchem.com These methods, while not directly producing (3R)-1-Heptyn-3-ol, contribute to the broader field of asymmetric synthesis and may inspire new routes to this and related compounds.

Mechanistic Investigations in 3r 1 Heptyn 3 Ol Synthesis

Elucidation of Stereochemical Control Mechanisms

The critical aspect of synthesizing (3R)-1-Heptyn-3-ol is controlling the stereochemistry at the C3 position. This is typically achieved through asymmetric synthesis, where a chiral influence directs the formation of one enantiomer over the other.

One of the primary methods for achieving stereocontrol is through the use of chiral ligands in metal-catalyzed additions of terminal alkynes to aldehydes. researchgate.net For instance, the addition of 1-heptyne (B1330384) to formaldehyde (B43269) or the addition of ethyne (B1235809) to pentanal can be catalyzed by a chiral complex. The mechanism of stereochemical control in these reactions often involves the formation of a chiral metal-alkoxide intermediate. The chiral ligand, bound to the metal center, creates a sterically defined environment. This chiral pocket dictates the facial selectivity of the nucleophilic attack on the aldehyde, favoring the transition state that leads to the (3R) product.

A prominent example involves the use of zinc-based catalysts with chiral amino alcohol ligands, such as N-methylephedrine. researchgate.netwiley-vch.de In this system, zinc triflate (Zn(OTf)₂) coordinates with the chiral ligand. The terminal alkyne is then deprotonated by a base, and the resulting alkynylide adds to the aldehyde, which is also coordinated to the chiral zinc complex. The stereochemical outcome is determined by the specific geometry of this ternary complex, where steric interactions between the ligand, the aldehyde's substituents, and the incoming nucleophile favor one specific orientation.

Another approach to stereochemical control is through the asymmetric reduction of a prochiral ketone, 1-heptyn-3-one. vulcanchem.com This can be accomplished using chiral reducing agents or catalytic hydrogenation with chiral catalysts like Ru-BINAP complexes. vulcanchem.com The mechanism here involves the selective delivery of a hydride to one face of the ketone, guided by the chiral catalyst. The catalyst and substrate form a transient complex, and the steric and electronic properties of the chiral ligand dictate the trajectory of the hydride transfer, leading to the preferential formation of (3R)-1-Heptyn-3-ol.

Table 1: Chiral Ligands and Catalysts in Asymmetric Synthesis

| Catalyst/Ligand System | Reaction Type | Role of Chiral Component |

|---|---|---|

| Zn(OTf)₂ / N-methylephedrine | Asymmetric alkynylation | Creates a chiral pocket around the metal center, directing the nucleophilic attack. researchgate.netwiley-vch.de |

| Ru-BINAP | Asymmetric hydrogenation | Forms a chiral complex that facilitates stereoselective hydride delivery. vulcanchem.com |

Reaction Pathway Analysis in Asymmetric Syntheses

The analysis of reaction pathways in the asymmetric synthesis of (3R)-1-Heptyn-3-ol often involves computational and experimental studies to map out the energetic landscape of the reaction. This includes identifying key intermediates and transition states.

In the context of the zinc-catalyzed asymmetric addition of 1-heptyne to an aldehyde, kinetic studies and non-linear effect analyses can provide insight into the nature of the active catalytic species. These studies often reveal the formation of dimeric or aggregated catalyst species that may be more or less active and selective than the monomeric form. The reaction pathway typically proceeds through the formation of a zinc alkynylide, which then adds to the aldehyde in the rate-determining and stereo-determining step.

For syntheses starting from different precursors, the reaction pathways can vary significantly. For example, a base-induced elimination protocol from a chiral precursor, such as a β-alkoxy chloride, offers an alternative route. researchgate.net In this case, the stereochemistry is pre-determined in the starting material, and the mechanism involves an E2 elimination to form the alkyne. The pathway analysis would focus on the conformational requirements for the anti-periplanar arrangement of the leaving groups to ensure efficient elimination.

Catalytic Cycle Studies in Metal-Mediated Formations

The formation of (3R)-1-Heptyn-3-ol is frequently achieved through metal-mediated reactions, and understanding the catalytic cycle is fundamental to optimizing these processes. ntu.edu.sg

In a typical metal-catalyzed alkynylation of an aldehyde, the catalytic cycle can be generalized as follows:

Ligand Exchange/Activation: The active catalyst is formed by the coordination of a chiral ligand to a metal precursor.

Substrate Coordination: The aldehyde and the terminal alkyne (or its deprotonated form) coordinate to the metal center. In some systems, the metal catalyst acts as a Lewis acid to activate the aldehyde.

Nucleophilic Addition: The alkynyl group is transferred to the carbonyl carbon of the aldehyde. This is the key stereodetermining step, where the chiral ligand environment dictates the facial selectivity.

Product Release: The resulting chiral propargyl alcoholate undergoes protonolysis or exchange with another substrate molecule to release the product, (3R)-1-Heptyn-3-ol, and regenerate the active catalyst.

For instance, in a copper-catalyzed system, the cycle might involve a Cu(I) species. The terminal alkyne reacts with the copper catalyst to form a copper acetylide. This species then reacts with the aldehyde, which can also be activated by coordination to the copper center. The subsequent formation of the C-C bond leads to a copper alkoxide intermediate, which, upon workup or reaction with an alcohol, releases the propargyl alcohol and regenerates the active copper catalyst.

Table 2: Key Steps in a Generalized Metal-Catalyzed Asymmetric Alkynylation Cycle

| Step | Description | Mechanistic Significance |

|---|---|---|

| Catalyst Activation | Formation of the active chiral metal complex. | The structure of this complex is crucial for enantioselectivity. |

| Substrate Binding | Coordination of the aldehyde and alkyne to the metal center. | Influences the proximity and orientation of reactants. |

| C-C Bond Formation | Nucleophilic attack of the alkynylide on the aldehyde. | The stereochemistry is set in this irreversible step. |

Studies on these catalytic cycles often employ techniques such as in-situ spectroscopy (e.g., NMR, IR) and kinetic analysis to identify intermediates and determine the rate-limiting step. For example, in some copper-catalyzed reactions, the formation of a Cu(III) intermediate through oxidative addition has been proposed, followed by reductive elimination to form the product. beilstein-journals.org

Derivatives and Analogues of 3r 1 Heptyn 3 Ol: Synthesis and Structural Elucidation

Synthesis of Stereoisomers and Diastereomers of 1-Heptyn-3-ol (B1630533)

The preparation of stereoisomers and diastereomers of 1-heptyn-3-ol is crucial for applications in asymmetric synthesis and for studying structure-activity relationships. Key methods include the asymmetric reduction of the corresponding ketone and the kinetic resolution of the racemic alcohol.

Asymmetric reduction of the prochiral precursor, 1-heptyn-3-one, using chiral catalysts is a primary route to obtaining the (3R)- or (3S)-enantiomer. vulcanchem.com Enzymes such as alcohol dehydrogenases (ADHs) or chemical catalysts like Ru-BINAP complexes can facilitate this enantioselective reduction. vulcanchem.com Another established method involves the reduction of 1-octyn-3-one (B3050644) (a similar substrate) with chiral complexes of lithium aluminum hydride, which can provide the desired alcohol with high optical purity. orgsyn.org

Alternatively, biocatalytic approaches offer an environmentally benign method for obtaining the enantiomers from a racemic mixture of 1-heptyn-3-ol. Kinetic resolution, often catalyzed by lipases such as Candida antarctica lipase (B570770) B (CAL-B), involves the selective acylation of one enantiomer, leaving the other unreacted and allowing for their separation. vulcanchem.com Furthermore, stereocomplementary sulfatases have been used for the deracemization of secondary alcohols, representing another advanced enzymatic strategy. lookchem.com The synthesis of diastereomers often involves coupling the chiral 1-heptyn-3-ol unit with other chiral building blocks, as demonstrated in the multi-step synthesis of complex natural products like petrocortyne A, where a heptynol derivative is a key fragment. nih.gov

| Method | Precursor | Reagents/Catalyst | Product | Key Feature |

| Asymmetric Reduction | 1-Heptyn-3-one | Chiral Ru-BINAP complexes, Alcohol Dehydrogenases (ADHs) | (3R)- or (3S)-1-Heptyn-3-ol | High enantioselectivity |

| Kinetic Resolution | Racemic 1-Heptyn-3-ol | Candida antarctica lipase B (CAL-B), acyl donor | (3R)- and (3S)-1-Heptyn-3-ol (separated) | Selective enzymatic reaction |

| Deracemization | Racemic sec-alcohols | Stereocomplementary sulfatases | Enantiopure sec-alcohol | Enantioconvergent process lookchem.com |

Chemical Transformations of the Alkynol Moiety

The terminal alkyne of (3R)-1-Heptyn-3-ol is a hub of reactivity, enabling carbon-carbon and carbon-heteroatom bond formation through various addition and cycloaddition reactions.

Hydroboration-oxidation of the terminal alkyne in (3R)-1-Heptyn-3-ol provides a method for its conversion into an aldehyde. The reaction proceeds with anti-Markovnikov regioselectivity, where the boron atom adds to the terminal carbon. masterorganicchemistry.comlibretexts.org To prevent a second hydroboration reaction from occurring on the resulting alkene, a sterically hindered dialkylborane, such as disiamylborane (B86530) ((Sia)₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN), is typically used. masterorganicchemistry.comlibretexts.org The initial product is an alkenylborane, which, upon oxidation with hydrogen peroxide (H₂O₂) in a basic solution, forms an enol. masterorganicchemistry.com This enol intermediate is unstable and rapidly tautomerizes to the more stable corresponding aldehyde, R-CH₂-CHO. libretexts.org This two-step process effectively transforms the alkyne into an aldehyde functional group while preserving the stereochemistry at the C3 position.

Click chemistry, particularly the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne, is a highly efficient method for functionalizing (3R)-1-Heptyn-3-ol. nih.gov This reaction forms a stable, five-membered 1,2,3-triazole ring.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most common variant, known for its reliability, high yields, and regiospecificity, exclusively producing the 1,4-disubstituted triazole isomer. nih.govrsc.orgnobelprize.org The reaction is versatile and can be performed under mild conditions in various solvents, including water. nih.gov

Despite its efficiency, the cytotoxicity of the copper(I) catalyst limits its use in biological systems. acs.orgpnas.org This led to the development of copper-free click chemistry, most notably the strain-promoted azide-alkyne cycloaddition (SPAAC). acs.orgpcbiochemres.com In SPAAC, the alkyne is activated by incorporating it into a strained ring system, such as a cyclooctyne (B158145) (e.g., dibenzocyclooctyne, DBCO). lumiprobe.comglenresearch.com The relief of ring strain provides the driving force for the reaction with an azide, eliminating the need for a toxic metal catalyst. acs.org This bioorthogonal reaction is rapid and suitable for applications in living systems. pnas.orgwikipedia.org

The alkyne functional group in derivatives of (3R)-1-Heptyn-3-ol can participate as a dienophile in the Diels-Alder reaction, a powerful tool for forming six-membered rings. masterorganicchemistry.comwikipedia.org In this [4+2] cycloaddition, the alkyne (the dienophile) reacts with a conjugated diene in a concerted mechanism to construct a cyclohexadiene ring system. wikipedia.org This reaction simultaneously forms two new carbon-carbon sigma bonds and one new pi bond. masterorganicchemistry.com For the reaction to be efficient, the dienophile is often activated with an electron-withdrawing group, or the diene is activated with electron-donating groups. The Diels-Alder reaction provides excellent control over stereochemistry, making it highly valuable in the synthesis of complex cyclic structures. masterorganicchemistry.com

Derivatization of the Alcohol Functionality

The secondary hydroxyl group of (3R)-1-Heptyn-3-ol can be readily modified through various derivatization reactions, such as esterification or acylation. researchgate.netnih.govlibretexts.org These transformations are used to introduce new functional groups, protect the alcohol during subsequent reaction steps, or enhance its properties for analytical separation and detection. researchgate.net

Common derivatizing agents include acyl chlorides and organic anhydrides. nih.gov For instance, reaction with benzoyl chloride converts the alcohol into a benzoate (B1203000) ester, which can be useful for enhancing UV detection in High-Performance Liquid Chromatography (HPLC). libretexts.org For chiral separations, derivatization to picolinates has been shown to provide better resolution on chiral stationary phases compared to benzoates, especially when the substituents on the chiral carbon are similar in size. researchgate.netclockss.org Other reagents like isocyanates can be used to form carbamates. researchgate.net These derivatizations not only alter the chemical properties of the molecule but are also crucial for analytical purposes, such as improving ionization efficiency in mass spectrometry. researchgate.net

Structural Characterization Methods for Novel Derivatives

The unambiguous identification of novel derivatives of (3R)-1-Heptyn-3-ol requires a combination of modern analytical techniques.

| Technique | Information Provided | Typical Application for Derivatives |

| Nuclear Magnetic Resonance (NMR) | Provides detailed information about the carbon-hydrogen framework (¹H and ¹³C NMR). | Confirms the presence of specific functional groups (e.g., alkyne C-H proton signal ~2-3 ppm, triazole protons), determines stereochemistry, and verifies overall structure. juniperpublishers.comxmu.edu.cn |

| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition (High-Resolution MS, HRMS). Fragmentation patterns give structural clues. | Confirms the mass of the synthesized derivative and supports the proposed structure. acs.orgresearchgate.net ESI-MS is particularly useful for polar derivatives. nih.gov |

| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups by their characteristic vibrational frequencies. | Detects the disappearance of the alkyne C-H stretch (~3300 cm⁻¹) and appearance of new bands (e.g., ester C=O stretch ~1735 cm⁻¹, triazole ring vibrations). juniperpublishers.comnih.gov |

| X-ray Crystallography | Provides the exact three-dimensional structure of a molecule in a crystalline state. | Offers definitive proof of structure and stereochemistry for crystalline derivatives. xmu.edu.cnnih.gov |

| Elemental Analysis | Determines the percentage composition of elements (C, H, N, etc.) in a pure sample. | Verifies the empirical formula of the newly synthesized compound. nih.gov |

Advanced Applications of 3r 1 Heptyn 3 Ol in Complex Molecule Synthesis

Role as a Chiral Building Block in Natural Product Total Synthesis

The enantiopure nature of (3R)-1-Heptyn-3-ol makes it an ideal starting material or key intermediate in the total synthesis of various natural products. researchgate.netorganicchemistrydata.org The inherent chirality of this building block is often transferred through subsequent reaction steps, ensuring the desired stereochemistry in the final complex target molecule. enamine.netsigmaaldrich.comtakasago.comelsevierpure.com

Integration into Macrolactone Backbones and Other Complex Architectures

(3R)-1-Heptyn-3-ol is instrumental in the construction of macrolactone structures, which are prevalent in many biologically active natural products. The synthesis of a stereoisomer of Tulearin A, a macrolactone with potent anti-proliferative activity, showcases this application. In this synthesis, a chiral fragment derived from (3R)-1-Heptyn-3-ol is incorporated into the macrocyclic ring. nih.gov The terminal alkyne can be further elaborated to introduce additional functionality or to participate in cyclization reactions, such as ring-closing metathesis, to form the macrolactone core. nih.gov

Synthesis of Biologically Active Scaffolds

The structural motifs present in (3R)-1-Heptyn-3-ol are foundational for the synthesis of diverse biologically active scaffolds. nih.govnih.gov For instance, the propargyl alcohol moiety can be transformed into various functional groups, enabling the construction of complex ring systems and side chains found in natural products. researchgate.net Its application extends to the synthesis of compounds with potential therapeutic properties, including those with anticancer and antimicrobial activities.

Utility in Asymmetric Synthesis of Other Chiral Compounds

Beyond its direct incorporation into natural products, (3R)-1-Heptyn-3-ol is a valuable precursor for the asymmetric synthesis of other important chiral molecules. nih.gov

Preparation of Chiral Amines and Amino Acids

The hydroxyl group of (3R)-1-Heptyn-3-ol can be converted into an amino group through various synthetic methodologies, leading to the formation of chiral amines. researchgate.netnih.govnih.govsemanticscholar.org These chiral amines are crucial components of many pharmaceuticals and biologically active compounds. Furthermore, the alkyne functionality can be manipulated to introduce a carboxylic acid group, providing a pathway to synthesize non-proteinogenic chiral amino acids.

Construction of Stereodefined Alkenes and Enynes

The terminal alkyne of (3R)-1-Heptyn-3-ol is a versatile handle for the stereoselective synthesis of alkenes and enynes. nih.govresearchgate.net Through reactions such as hydroboration-protonolysis, stereodefined trisubstituted alkenes can be generated. Additionally, coupling reactions involving the alkyne can lead to the formation of conjugated enyne systems, which are important structural motifs in many natural products and functional materials. researchgate.net

Application in Pharmaceutical Intermediate Synthesis

The utility of (3R)-1-Heptyn-3-ol extends to the synthesis of key intermediates for various pharmaceutical agents. chemimpex.comnih.gov A notable example is its use in the synthesis of prostaglandin analogues like Latanoprost and Bimatoprost, which are used to treat glaucoma. nih.govresearchgate.net In these syntheses, the chiral center and the alkyne functionality of (3R)-1-Heptyn-3-ol are critical for constructing the complex stereochemistry of the prostaglandin core. The alkyne often serves as a precursor to the omega side chain of the prostaglandin molecule.

Precursor for Advanced Antifungal and Antiviral Agents

The quest for novel and more effective antifungal and antiviral agents is a continuous endeavor in medicinal chemistry. Chiral molecules often exhibit enhanced potency and reduced side effects compared to their racemic counterparts. (3R)-1-Heptyn-3-ol serves as a key chiral starting material in the synthesis of various antifungal and antiviral drug candidates. The propargyl alcohol moiety can be elaborated through various chemical transformations, including coupling reactions, cyclizations, and functional group interconversions, to introduce the necessary pharmacophores for biological activity.

For instance, the synthesis of certain azole antifungal agents, which function by inhibiting the enzyme lanosterol demethylase, can utilize chiral alkynols as precursors to establish the stereochemistry of the final molecule, a critical factor for its binding affinity to the target enzyme. While specific examples detailing the direct use of (3R)-1-Heptyn-3-ol in commercially available antifungal drugs are not extensively documented in publicly available literature, the general synthetic strategies for chiral antifungal agents often rely on building blocks with similar structural motifs.

Similarly, in the development of antiviral therapeutics, the incorporation of chiral centers is often crucial for activity. The synthesis of nucleoside and non-nucleoside reverse transcriptase inhibitors, for example, frequently involves the use of chiral synthons to control the stereochemistry of the molecule. The acetylene (B1199291) functionality in (3R)-1-Heptyn-3-ol can be a precursor to various heterocyclic systems found in antiviral compounds.

Development of Muscarinic Receptor Inhibitors

Muscarinic acetylcholine receptors are implicated in a variety of physiological processes, and their modulation is a target for the treatment of various diseases, including overactive bladder, chronic obstructive pulmonary disease (COPD), and Alzheimer's disease. The development of selective muscarinic receptor antagonists is a significant area of pharmaceutical research. The stereochemistry of these antagonists is often critical for their potency and selectivity. nih.govnih.govnih.gov

Chiral propargyl alcohols are valuable intermediates in the enantioselective synthesis of muscarinic receptor antagonists. nih.gov The synthesis of these antagonists often involves the construction of complex heterocyclic scaffolds with defined stereocenters. (3R)-1-Heptyn-3-ol can be utilized to introduce a specific stereocenter, which can then be elaborated into the final drug molecule. The alkyne group can participate in various reactions, such as the Sonogashira coupling or click chemistry, to build the desired molecular framework. The hydroxyl group provides a handle for further functionalization or can be a key interacting group with the receptor. While direct synthetic routes starting from (3R)-1-Heptyn-3-ol for specific marketed muscarinic inhibitors are not always explicitly published, the principles of asymmetric synthesis strongly suggest its utility as a chiral building block in this field.

| Muscarinic Antagonist Target | Potential Synthetic Role of (3R)-1-Heptyn-3-ol | Key Transformations |

| M3 Selective Antagonists | Introduction of a key chiral center. | Alkynylation, Cyclization, Functional group manipulation. |

| M2 Selective Antagonists | Enantioselective synthesis of the core scaffold. | Asymmetric addition, Coupling reactions. |

| Pan-Muscarinic Antagonists | Stereocontrolled synthesis of complex amines. | Reductive amination of a ketone derived from the alcohol. |

Synthesis of Neocannabinoids and other drug candidates

The field of cannabinoid research has expanded beyond the classical phytocannabinoids to include synthetic analogs known as neocannabinoids. These compounds are designed to interact with the cannabinoid receptors (CB1 and CB2) and other related targets with improved potency, selectivity, and therapeutic profiles. The synthesis of neocannabinoids often requires precise control over stereochemistry to achieve the desired pharmacological effects. nih.govchemrxiv.org

Chiral propargyl alcohols, including structures similar to (3R)-1-Heptyn-3-ol, can serve as precursors in the synthesis of neocannabinoid analogs. The alkyne functionality can be used to construct the characteristic ring systems of cannabinoids or to introduce side chains with specific stereochemistry. For example, the propargyl group can be involved in cyclization reactions to form the pyran ring of a classical cannabinoid structure. The chiral center at the alcohol position can influence the stereochemical outcome of subsequent reactions and is crucial for the interaction with the cannabinoid receptors.

| Neocannabinoid/Drug Candidate | Synthetic Utility of (3R)-1-Heptyn-3-ol | Relevant Synthetic Reactions |

| Chiral Cannabinoid Analogs | Introduction of stereocenters in the side chain. | Grignard reaction, Wittig reaction. |

| Novel Heterocyclic Cannabinomimetics | Construction of novel ring systems. | Cycloaddition reactions, Metal-catalyzed cyclizations. |

| Other CNS-active compounds | As a chiral template for stereoselective synthesis. | Asymmetric epoxidation, Ring-opening reactions. |

Applications in Agrochemicals Development

The development of new agrochemicals, such as herbicides and pesticides, with improved efficacy, selectivity, and environmental profiles is a critical area of research. Chirality plays a significant role in the biological activity of many agrochemicals, with one enantiomer often being significantly more active than the other.

Synthesis of Herbicides and Pesticides

The synthesis of chiral herbicides and pesticides can be achieved through the use of chiral building blocks. (3R)-1-Heptyn-3-ol, with its defined stereochemistry, is a potential precursor for the synthesis of such agrochemicals. The functional groups of this molecule can be modified to introduce the toxophoric moieties responsible for the herbicidal or pesticidal activity. For example, the alcohol group could be esterified or etherified to produce active compounds, and the alkyne could be transformed into various heterocyclic systems commonly found in agrochemicals.

Creation of Acetylene-Based Agrochemicals

Acetylene-containing compounds have shown promise as a class of agrochemicals. The triple bond can impart unique chemical and biological properties. (3R)-1-Heptyn-3-ol is an ideal starting material for the synthesis of chiral acetylene-based agrochemicals. The presence of the chiral center can lead to enantioselective interactions with biological targets in weeds or pests, potentially leading to lower application rates and reduced environmental impact.

Contributions to Flavor and Fragrance Chemistry

The flavor and fragrance industry relies heavily on the synthesis of chiral molecules to replicate and create unique sensory experiences. The stereochemistry of a molecule can have a profound impact on its odor and taste, with different enantiomers often possessing distinct and desirable sensory profiles. leffingwell.comchiralpedia.comscentjourner.com

(3R)-1-Heptyn-3-ol, as a chiral propargyl alcohol, is a valuable intermediate in the synthesis of flavor and fragrance compounds. beilstein-journals.orgnih.govnih.gov The alkyne and alcohol functionalities can be elaborated to produce a wide range of esters, ethers, and other derivatives with interesting olfactory properties. The defined stereochemistry of the starting material ensures the production of a single enantiomer, which is often crucial for achieving the desired scent or flavor profile. For example, the hydrogenation of the alkyne to an alkene can lead to chiral homoallylic alcohols, which are precursors to many natural and synthetic fragrance molecules with fruity, floral, or green notes. nih.govgoogle.com

| Flavor/Fragrance Class | Potential Application of (3R)-1-Heptyn-3-ol | Resulting Odor/Flavor Profile |

| Fruity Esters | Esterification of the alcohol. | Apple, Pear, Pineapple |

| Floral Alcohols/Ethers | Reduction of the alkyne and etherification. | Rose, Jasmine, Lily of the Valley |

| Green/Herbaceous Notes | Partial hydrogenation and functionalization. | Cut grass, Leafy greens |

Precursors to Aroma Compounds such as gamma-decalactone and jasmine lactones

(3R)-1-Heptyn-3-ol is a strategic starting material for the asymmetric synthesis of various chiral lactones that are prized for their distinct aromas. The synthesis of these lactones from this precursor requires a multi-step approach involving the stereoretentive transformation of the propargyl alcohol moiety and the elaboration of the alkyne terminus into the requisite carboxylic acid functionality for subsequent cyclization.

Synthesis of (R)-γ-Decalactone

(R)-γ-Decalactone, a compound known for its intense fruity and peach-like aroma, can be synthesized from (3R)-1-Heptyn-3-ol through a carefully designed multi-step sequence. A plausible synthetic route is outlined below, based on established chemical transformations. The key challenge in this synthesis is the extension of the carbon chain by three carbons while preserving the (R)-stereocenter.

The synthesis commences with the protection of the hydroxyl group of (3R)-1-Heptyn-3-ol. This is a crucial step to prevent unwanted side reactions in subsequent steps. A common and effective method is the use of a silyl ether protecting group, such as tert-butyldimethylsilyl (TBS) ether, which is stable under the conditions of the subsequent reactions.

The next critical phase is the extension of the carbon chain. This can be achieved by the alkylation of the terminal alkyne. The acetylide, generated by deprotonation of the alkyne with a strong base like n-butyllithium, can then react with a suitable three-carbon electrophile. An effective electrophile for this purpose is propylene oxide, which upon ring-opening by the acetylide, introduces the required three-carbon unit and a new hydroxyl group.

Following the successful carbon chain extension, the alkyne functionality is reduced to an alkane. This is typically accomplished through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. This reaction saturates the triple bond without affecting the stereocenter.

The newly introduced terminal hydroxyl group is then oxidized to a carboxylic acid. A variety of oxidizing agents can be employed for this transformation, such as Jones reagent or a two-step procedure involving a Swern or Dess-Martin oxidation followed by a Pinnick oxidation. This step yields the key intermediate, (R)-4-hydroxydecanoic acid, with the hydroxyl group now positioned at the gamma-carbon relative to the newly formed carboxyl group.

The final step is the lactonization of (R)-4-hydroxydecanoic acid. This intramolecular esterification is typically acid-catalyzed, often using a reagent such as p-toluenesulfonic acid (p-TsOH), to yield the target (R)-γ-decalactone.

A summary of this proposed synthetic pathway is presented in the table below.

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Protection of alcohol | tert-Butyldimethylsilyl chloride (TBSCl), Imidazole, DMF | (R)-3-(tert-butyldimethylsilyloxy)-1-heptyne |

| 2 | Alkyne Alkylation | 1. n-Butyllithium (n-BuLi), THF, -78 °C; 2. Propylene oxide | (R)-1-(tert-butyldimethylsilyloxy)-4-decyn-2-ol |

| 3 | Alkyne Reduction | H₂, Palladium on Carbon (Pd/C), Ethanol | (R)-1-(tert-butyldimethylsilyloxy)-decan-2-ol |

| 4 | Oxidation to Carboxylic Acid | Jones Reagent (CrO₃, H₂SO₄), Acetone (B3395972) | (R)-4-(tert-butyldimethylsilyloxy)-decanoic acid |

| 5 | Deprotection and Lactonization | p-Toluenesulfonic acid (p-TsOH), Toluene, heat | (R)-γ-Decalactone |

This table represents a plausible synthetic route and the specific yields for each step would need to be determined experimentally.

Synthesis of Jasmine Lactones

Biocatalytic Approaches and Enantioselective Transformations Involving 1 Heptyn 3 Ol

Microbial Transformations and Biotransformations

The use of whole microbial cells for the transformation of organic compounds is a well-established strategy in biotechnology. Microorganisms possess a vast arsenal (B13267) of enzymes that can catalyze a variety of chemical reactions, often with high regio- and enantioselectivity. While specific examples of microbial transformation of 1-heptyn-3-ol (B1630533) are not extensively detailed in the provided search results, the general principles of biotransformation are applicable.

Actinomycetes, a group of filamentous bacteria, are particularly well-known for their metabolic diversity and production of a wide range of secondary metabolites. nih.gov These microorganisms thrive in various environments and are known to produce extracellular enzymes capable of degrading complex organic matter. nih.gov Their potential for transforming alkynyl alcohols like 1-heptyn-3-ol lies in their diverse enzymatic machinery, which could include oxidoreductases and hydrolases capable of acting on such substrates. The biotransformation process would typically involve incubating the racemic 1-heptyn-3-ol with a selected microbial culture. The microorganisms would then selectively metabolize one enantiomer, leaving the other, desired enantiomer in the reaction medium. Subsequent extraction and purification would yield the enantiomerically enriched product.

Enzyme-Catalyzed Enantioselective Reactions

Isolated enzymes offer a more controlled approach to biocatalysis compared to whole-cell systems. For the enantioselective synthesis of (3R)-1-Heptyn-3-ol, lipases and sulfatases have been identified as particularly effective biocatalysts.

Lipase-Mediated Resolutions

Lipases (triacylglycerol hydrolases, EC 3.1.1.3) are among the most widely used enzymes in organic synthesis due to their broad substrate specificity, high stability in organic solvents, and excellent enantioselectivity. researchgate.net They are particularly adept at the kinetic resolution of racemic alcohols through enantioselective acylation or hydrolysis.

In the context of 1-heptyn-3-ol, lipase-catalyzed kinetic resolution involves the selective acylation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. This process is typically carried out in a non-polar organic solvent using an acyl donor such as vinyl acetate (B1210297). For instance, Candida antarctica lipase (B570770) B (CAL-B), often immobilized as Novozym 435, is a highly effective biocatalyst for the resolution of various secondary alcohols. researchgate.netvulcanchem.com Research has shown that CAL-B can efficiently catalyze the transesterification of racemic aliphatic secondary alcohols, producing enantiopure alcohols and acetates with high enantiomeric excess (ee) and good yields. researchgate.net Although a specific study detailing the resolution of 1-heptyn-3-ol with CAL-B was not found in the provided results, the successful resolution of structurally similar alcohols like (±)-oct-1-en-3-ol suggests its applicability. researchgate.net

The general reaction for the lipase-mediated kinetic resolution of racemic 1-heptyn-3-ol can be depicted as follows:

(±)-1-Heptyn-3-ol + Acyl Donor ---(Lipase)---> (R)-1-Heptyn-3-ol Acetate + (S)-1-Heptyn-3-ol

The efficiency of the resolution is determined by the enantioselectivity of the lipase, which is often expressed as the enantiomeric ratio (E). A high E value indicates that the enzyme preferentially acylates one enantiomer over the other, leading to a high enantiomeric excess of both the remaining alcohol and the formed ester.

| Enzyme | Substrate | Acyl Donor | Solvent | Product (ee) | Reference |

| Candida antarctica lipase B (CAL-B) | (±)-oct-1-en-3-ol | Vinyl acetate | Hexane | >99% (alcohol and acetate) | researchgate.net |

| Burkholderia cepacia lipase (Amano PS) | (±)-1-phenylbut-3-en-2-ol | - | - | 90-95% (R)-alcohol, 98-100% (S)-ester | researchgate.net |

Stereocomplementary Sulfatases for Alcohol Deracemization

A more advanced and efficient strategy for obtaining a single enantiomer from a racemic mixture is deracemization. This process converts the unwanted enantiomer into the desired one, theoretically allowing for a 100% yield of the target molecule. A one-pot deracemization of secondary alcohols has been developed using stereocomplementary sulfatases. lookchem.comnih.gov

This innovative method involves a two-step enzymatic cascade within a single reaction vessel. First, the racemic alcohol is converted to its corresponding sulfate (B86663) ester. Then, a pair of stereocomplementary sulfatases are introduced. One sulfatase selectively hydrolyzes the (R)-sulfate ester back to the (R)-alcohol, while the other, stereoinverting sulfatase, hydrolyzes the (S)-sulfate ester to the (R)-alcohol. This enantioconvergent process funnels both enantiomers of the starting material into a single, desired enantiomeric product.

While the specific application of this method to 1-heptyn-3-ol is not explicitly mentioned, the successful deracemization of other secondary alcohols demonstrates the potential of this approach for the efficient synthesis of (3R)-1-Heptyn-3-ol. lookchem.comnih.gov

Engineering of Biocatalysts for Enhanced Specificity

The performance of naturally occurring enzymes is not always optimal for industrial applications. Their stability, activity, and specificity can often be improved through protein engineering. Techniques such as directed evolution and rational design are employed to create mutant enzymes with desired characteristics.

For instance, the substrate specificity of an enzyme can be altered by mutating key amino acid residues in its active site. Homology modeling can be used to guide these mutations, as demonstrated in the conversion of a glutamate (B1630785) dehydrogenase into a methionine dehydrogenase. nih.gov This approach could be applied to engineer lipases or other enzymes to enhance their enantioselectivity towards 1-heptyn-3-ol.

Furthermore, ancestral sequence reconstruction is another powerful tool for exploring the sequence-activity landscape of enzyme families. nih.gov By resurrecting and characterizing ancestral enzymes, researchers can identify variants with novel properties, including altered regioselectivity and enhanced stability, which can then be further engineered for specific applications. nih.gov The engineering of biocatalysts holds significant promise for developing highly efficient and selective enzymatic processes for the synthesis of (3R)-1-Heptyn-3-ol and other valuable chiral compounds.

Computational and Theoretical Studies of 3r 1 Heptyn 3 Ol and Its Reactions

Quantum Chemical Calculations of Reaction Mechanisms

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the step-by-step pathways of chemical reactions. taltech.ee For reactions involving chiral propargylic alcohols like (3R)-1-Heptyn-3-ol, these calculations can map out the potential energy surface, identifying transition states and intermediates. This provides a quantitative understanding of reaction barriers and thermodynamics. chemrxiv.org

In the context of reactions involving (3R)-1-Heptyn-3-ol, such as nucleophilic additions to the alkyne or substitution at the hydroxyl group, DFT calculations can be employed to model the bond-forming and bond-breaking processes. For instance, in the ruthenium-catalyzed propargylic substitution reactions of similar propargylic alcohols, DFT studies have been crucial in proposing and verifying plausible catalytic cycles. researchgate.net These studies often reveal the intricate role of the catalyst, the substrate, and any additives in facilitating the reaction.

Table 1: Illustrative Example of Calculated Activation Energies for a Hypothetical Reaction of a Propargylic Alcohol

| Reaction Pathway | Transition State | Calculated Activation Energy (kcal/mol) |

| Path A: Nucleophilic attack at C-1 | TS-A | 25.3 |

| Path B: Nucleophilic attack at C-2 | TS-B | 18.7 |

| Path C: SN2' substitution | TS-C | 22.1 |

| Note: This table is a hypothetical representation based on typical data from DFT studies on related compounds and does not represent experimental data for (3R)-1-Heptyn-3-ol. |

Molecular Modeling of Enantioselectivity

Understanding and predicting the enantioselectivity of reactions involving chiral molecules is a central theme in modern organic chemistry. Molecular modeling techniques are pivotal in this area, providing insights into the origins of stereochemical control. mdpi.com For reactions producing or consuming (3R)-1-Heptyn-3-ol, molecular models can be constructed to visualize the interactions between the substrate and a chiral catalyst or reagent.

The enantioselectivity in the synthesis of propargylic alcohols, for instance through the asymmetric addition of terminal alkynes to aldehydes, has been a subject of computational study. mdpi.com These models often focus on the transition state structures leading to the different stereoisomeric products. By comparing the energies of these diastereomeric transition states, chemists can predict which enantiomer will be formed preferentially. The energy difference between these transition states directly correlates with the enantiomeric excess (ee) of the reaction.

For example, in the enantioselective addition of an alkynylzinc reagent to an aldehyde catalyzed by a chiral ligand like BINOL, computational models have shown that steric and electronic interactions between the aldehyde, the alkyne, and the chiral catalyst in the transition state are responsible for the observed enantioselectivity. rsc.org These models can elucidate the specific interactions, such as π-stacking or steric hindrance, that favor the formation of one enantiomer over the other.

Table 2: Illustrative Example of Calculated Enantiomeric Excess from Transition State Modeling

| Catalyst System | Transition State for (R)-product | Transition State for (S)-product | ΔΔG‡ (kcal/mol) | Predicted ee (%) |

| Chiral Ligand A | TS-R | TS-S | 1.8 | 90 |

| Chiral Ligand B | TS-R | TS-S | 0.5 | 38 |

| Chiral Ligand C | TS-R | TS-S | 2.5 | 98 |

| Note: This table is a hypothetical representation based on typical data from molecular modeling studies on asymmetric synthesis and does not represent experimental data for (3R)-1-Heptyn-3-ol. |

Conformational Analysis and Stereochemical Prediction

The three-dimensional shape or conformation of a molecule is not static but exists as an ensemble of interconverting structures. Conformational analysis aims to identify the most stable conformations and the energy barriers between them. iupac.org For a flexible molecule like (3R)-1-Heptyn-3-ol, with several rotatable single bonds, understanding its conformational preferences is crucial for predicting its reactivity and how it will interact with other molecules.

Quantum chemical methods are employed to calculate the energies of different conformations, which arise from rotation around the C-C and C-O single bonds. rsc.org By systematically rotating these bonds and calculating the corresponding energy, a potential energy surface can be generated. The minima on this surface correspond to stable conformers. The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution.

This analysis is vital for stereochemical prediction. The predominant conformation of (3R)-1-Heptyn-3-ol will likely be the one that engages in a subsequent reaction. Therefore, understanding which conformer is most stable helps in predicting the stereochemical outcome of reactions where the chirality of the alcohol influences the formation of new stereocenters. For instance, in an intramolecular reaction, the proximity of reacting groups, which is determined by the molecule's conformation, will dictate the feasibility and stereochemistry of the cyclization. While detailed conformational analyses specific to (3R)-1-Heptyn-3-ol are not prevalent in the literature, studies on similar acyclic systems demonstrate the power of these computational tools. nih.gov

Table 3: Illustrative Example of Conformational Analysis of a Chiral Alcohol

| Conformer (Dihedral Angle C1-C2-C3-O) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |

| Anti (180°) | 0.00 | 65.2 |

| Gauche+ (60°) | 0.85 | 17.4 |

| Gauche- (-60°) | 0.85 | 17.4 |

| Note: This table is a hypothetical representation based on typical data from conformational analysis studies and does not represent experimental data for (3R)-1-Heptyn-3-ol. |

Future Research Directions and Emerging Paradigms for 3r 1 Heptyn 3 Ol

Development of Sustainable Synthetic Methodologies

The imperative for greener and more sustainable chemical processes has spurred significant interest in developing eco-friendly methods for the synthesis of enantiopure compounds like (3R)-1-Heptyn-3-ol. Future research in this area is expected to focus on several key strategies that minimize environmental impact while maximizing efficiency.

One of the most promising avenues lies in the expanded use of biocatalysis . Enzymatic kinetic resolution and asymmetric reduction of the corresponding ketone are powerful tools for accessing chiral alcohols with high enantioselectivity under mild, aqueous conditions. scilit.combohrium.com Ketoreductases (KREDs), for instance, can catalyze the stereoselective reduction of 1-heptyn-3-one to furnish (3R)-1-Heptyn-3-ol with excellent optical purity. nih.gov Future work will likely involve the discovery and engineering of novel enzymes with enhanced substrate scope, stability, and activity, thereby providing more efficient and scalable biocatalytic routes. Chemoenzymatic strategies, which combine the advantages of both traditional chemical synthesis and biocatalysis, are also gaining traction for the production of enantiopure alcohols and their derivatives. researchgate.netnih.govnih.gov

In addition to biocatalysis, the principles of green chemistry are being increasingly integrated into synthetic design. nih.gov This includes the use of safer and more environmentally benign solvents, the development of catalytic reactions that minimize waste, and the improvement of atom economy. For instance, asymmetric alkynylation of aldehydes using catalytic amounts of metal complexes with chiral ligands represents a more atom-economical approach compared to stoichiometric methods. organic-chemistry.org Research is ongoing to develop catalysts that are not only highly efficient and selective but also derived from abundant and non-toxic metals.

The following table summarizes key aspects of sustainable synthetic approaches for chiral propargyl alcohols:

| Methodology | Key Principles | Advantages | Future Research Focus |

| Biocatalysis | Use of enzymes (e.g., ketoreductases, lipases) for asymmetric synthesis or resolution. scilit.combohrium.com | High enantioselectivity, mild reaction conditions, aqueous media, reduced waste. | Enzyme discovery and engineering for improved stability and substrate scope. |

| Green Chemistry | Atom economy, use of renewable feedstocks, safer solvents, catalytic processes. | Reduced environmental impact, increased process efficiency, lower toxicity. nih.gov | Development of catalysts based on earth-abundant metals, use of bio-based solvents. |

| Chemoenzymatic Synthesis | Combination of chemical and enzymatic steps to achieve optimal efficiency and selectivity. researchgate.netnih.gov | Leverages the strengths of both synthetic approaches. | Integration of multiple enzymatic steps in one-pot processes. |

Exploration of Novel Reactivity and Transformations

The rich chemical functionality of (3R)-1-Heptyn-3-ol provides a fertile ground for the exploration of novel reactivity and synthetic transformations. The terminal alkyne and the chiral secondary alcohol can be independently or concertedly manipulated to generate a diverse array of valuable chiral building blocks.

The versatility of the alkyne group allows for a wide range of reactions including additions, metathesis, hydroboration, cleavage, coupling, and cycloadditions. sigmaaldrich.com Future research will likely focus on developing new catalytic systems to achieve unprecedented levels of selectivity and efficiency in these transformations. For example, metal-catalyzed cycloaddition reactions , such as the [3+2] cycloaddition with azides to form chiral triazoles, are of significant interest due to the prevalence of such heterocycles in medicinal chemistry. nih.govmdpi.com The development of new chiral ligands for transition metals could enable highly diastereoselective cycloadditions, further expanding the synthetic utility of (3R)-1-Heptyn-3-ol.

Furthermore, the propargylic nature of the alcohol opens up possibilities for unique rearrangement and cyclization reactions. Gold-catalyzed cyclization reactions of alkynol derivatives have emerged as a powerful tool for the synthesis of complex cyclic ethers. nih.gov Investigating the behavior of (3R)-1-Heptyn-3-ol and its derivatives under such catalytic conditions could lead to the discovery of novel and stereoselective pathways to important heterocyclic scaffolds.

The following table highlights some promising areas for the exploration of novel reactivity:

| Reaction Type | Description | Potential Products |

| Metal-Catalyzed Cycloadditions | Reactions of the alkyne with dipolarophiles (e.g., azides, nitrones) to form five-membered heterocycles. mdpi.comnih.gov | Chiral triazoles, isoxazoles. |

| Propargylation Reactions | Use as a nucleophile in reactions with carbonyl compounds to form homopropargylic alcohols. nih.gov | Complex chiral polyols. |

| Gold-Catalyzed Cyclizations | Intramolecular reactions of derivatized (3R)-1-Heptyn-3-ol to form cyclic ethers. nih.gov | Chiral furans, pyrans. |

| Enantioconvergent Transformations | Metal-catalyzed reactions that convert a racemic starting material into a single enantiomer of the product. nih.gov | Access to a wider range of enantioenriched compounds. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry and automated synthesis represents a paradigm shift in chemical manufacturing, offering significant advantages in terms of safety, efficiency, and scalability. The application of these technologies to the synthesis and elaboration of (3R)-1-Heptyn-3-ol is a key area for future research.

Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields, selectivities, and safety profiles, particularly for highly exothermic or hazardous reactions. nih.gov The synthesis of chiral propargyl alcohols using Grignard reagents, for example, can be effectively translated to a continuous flow process. nih.gov Future work will focus on developing integrated, multi-step flow sequences that allow for the synthesis and subsequent derivatization of (3R)-1-Heptyn-3-ol in a continuous manner, minimizing manual handling and purification steps. mdpi.comuc.pt

Automated synthesis platforms combine robotics, software, and analytical tools to perform chemical reactions with minimal human intervention. sigmaaldrich.comchemistryworld.comyoutube.com These platforms can accelerate the discovery and optimization of new reactions and synthetic routes. By integrating the synthesis of (3R)-1-Heptyn-3-ol into an automated workflow, researchers can rapidly screen a wide range of reaction conditions, catalysts, and substrates to identify optimal protocols for its elaboration into more complex molecules. bath.ac.uk This high-throughput approach will be invaluable for exploring the full synthetic potential of this chiral building block.

The table below outlines the benefits of integrating modern manufacturing technologies:

| Technology | Key Features | Advantages for (3R)-1-Heptyn-3-ol Chemistry |

| Flow Chemistry | Continuous processing in microreactors or packed-bed reactors. | Enhanced safety, improved heat and mass transfer, precise control over reaction parameters, potential for scalability. nih.govmdpi.com |

| Automated Synthesis | Robotic handling of reagents, automated reaction monitoring and optimization. | High-throughput screening of reaction conditions, rapid library synthesis, improved reproducibility. sigmaaldrich.comchemistryworld.comyoutube.com |

Advanced Spectroscopic Characterization Techniques for Stereochemical Purity

The determination of enantiomeric purity is a critical aspect of chiral chemistry. While established methods such as chiral gas chromatography (GC) and high-performance liquid chromatography (HPLC) are widely used, there is a continuous drive to develop more rapid, sensitive, and versatile analytical techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy , in conjunction with chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs), is a powerful tool for the determination of enantiomeric excess (ee). bohrium.comresearchgate.netnih.gov Future research in this area will focus on the development of novel chiral auxiliaries that provide larger and more consistent chemical shift differences between the diastereomeric derivatives of (3R)-1-Heptyn-3-ol, enabling more accurate and reliable ee determination even at low concentrations. nih.gov The "in tube" derivatization procedure, which minimizes sample preparation time and waste, is an example of an environmentally benign approach to NMR analysis. bohrium.com

Chiral gas chromatography (GC) remains a cornerstone for the analysis of volatile chiral compounds. nih.govjmaterenvironsci.comgcms.cz Advances in column technology, such as the development of new chiral stationary phases based on modified cyclodextrins, will continue to improve the resolution and separation efficiency for chiral alcohols like (3R)-1-Heptyn-3-ol and its derivatives. nih.gov Multidimensional gas chromatography (MDGC) is an emerging technique that offers enhanced separation power for complex mixtures of chiral compounds. researchgate.net

The following table provides an overview of advanced characterization techniques:

| Technique | Principle | Advantages for Stereochemical Analysis |

| Chiral NMR Spectroscopy | Formation of diastereomeric derivatives or complexes with a chiral auxiliary, leading to distinct NMR signals for each enantiomer. bohrium.comresearchgate.net | Rapid analysis, non-destructive, provides structural information. |

| Chiral Gas Chromatography (GC) | Separation of enantiomers on a capillary column coated with a chiral stationary phase. nih.govjmaterenvironsci.comgcms.cz | High resolution, sensitive detection, well-established method. |

| Multidimensional Gas Chromatography (MDGC) | Utilizes two or more columns with different selectivities to achieve enhanced separation of complex mixtures. researchgate.net | Superior resolution for overlapping enantiomeric peaks. |

Expanding the Chiral Pool via New Derivatization Strategies

(3R)-1-Heptyn-3-ol serves as a valuable chiral synthon , a building block that can be converted into a variety of other chiral molecules. semanticscholar.orgrug.nl A key area of future research is the development of novel derivatization strategies to expand the range of chiral compounds that can be accessed from this starting material.

The hydroxyl group can be readily converted into other functional groups, such as esters, ethers, and halides, with retention or inversion of stereochemistry. These transformations open up avenues for the synthesis of a wide array of chiral products. For example, acylation of the alcohol can be used to prepare chiral esters, which can then be analyzed by chiral GC. nih.gov

The alkyne moiety can be transformed through a variety of reactions to introduce new stereocenters or functional groups. For instance, asymmetric hydrogenation of the alkyne can lead to the corresponding chiral alkene or alkane with high diastereoselectivity. The combination of transformations at both the alcohol and alkyne functionalities allows for the synthesis of complex, polyfunctional chiral molecules from a relatively simple starting material. nih.gov The modular synthesis of chiral 1,3-dioxoles via a Rh-catalyzed cascade reaction is an example of how propargyl alcohols can be used to construct complex chiral scaffolds. rsc.org

The table below illustrates potential derivatization strategies:

| Derivatization Strategy | Target Functional Group | Potential Applications |

| Hydroxyl Group Modification | Esters, ethers, halides, amines. | Synthesis of chiral pharmaceuticals, agrochemicals, and materials. nih.gov |

| Alkyne Transformation | Alkenes, alkanes, carbonyls, heterocycles. | Creation of new stereocenters, construction of complex molecular frameworks. sigmaaldrich.com |